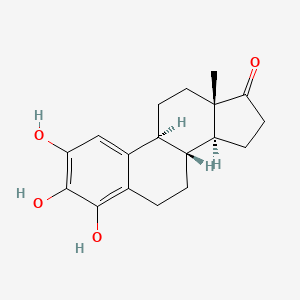
2-tert-ブチル-1,4-ベンゾキノン
概要
説明
2-Tert-butyl-1,4-benzoquinone: is an organic compound with the molecular formula C10H12O2 . It is a derivative of 1,4-benzoquinone, where a tert-butyl group is attached to the second carbon of the quinone ring. This compound is known for its cytotoxic properties and is a major metabolite of the food additive butylated hydroxyanisole .
科学的研究の応用
Chemistry: 2-Tert-butyl-1,4-benzoquinone is used as an intermediate in the synthesis of complex organic molecules, including azatrioxa circulenes . Its reactivity makes it a valuable compound in organic synthesis.
Biology and Medicine: This compound has been studied for its cytotoxic effects on various cancer cell lines, including human monocytic leukemia U937 cells . It induces apoptosis and inhibits cell proliferation, making it a potential candidate for cancer research.
Industry: In the food industry, 2-tert-butyl-1,4-benzoquinone is a metabolite of butylated hydroxyanisole, a common food additive. It is also involved in the degradation of poly lactic acid films containing butylated hydroxyanisole .
作用機序
2-tert-ブチル-1,4-ベンゾキノンは、主に細胞における酸化ストレスを誘導する能力によってその効果を発揮します。これは細胞の酸化還元バランスを乱し、活性酸素種 (ROS) の生成につながります。 これらのROSは、DNA、タンパク質、脂質など、細胞成分に損傷を与える可能性があり、最終的にはアポトーシスにつながります . この化合物は、細菌のクオラムセンシングも妨害し、バイオフィルム形成と毒性因子を阻害します .
6. 類似の化合物との比較
類似の化合物:
- 2,6-ジ-tert-ブチル-1,4-ベンゾキノン
- 3,5-ジ-tert-ブチル-o-ベンゾキノン
- テトラクロロ-1,4-ベンゾキノン
- メチル-p-ベンゾキノン
- 2,5-ジメチル-1,4-ベンゾキノン
- 2,6-ジメトキシ-1,4-ベンゾキノン
比較: 2-tert-ブチル-1,4-ベンゾキノンは、その特異的なtert-ブチル置換によりユニークであり、その反応性と生物活性に影響を与えます。 他のベンゾキノン誘導体と比較して、細胞毒性プロファイルが異なり、特に癌細胞のアポトーシス誘導に効果的です . クオラムセンシングとバイオフィルム形成を阻害する能力も、他の類似の化合物とは異なります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-tert-Butyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and has been shown to interact with lysozyme, exhibiting binding interactions that are intermediate between BHA and TBHQ . This compound is also known to induce apoptosis and inhibit cell proliferation in chronic myelogenous leukemia (CML) cells . Additionally, 2-tert-Butyl-1,4-benzoquinone acts as a quorum sensing inhibitor (QSI) against Chromobacterium violaceum, reducing the expression of genes related to quorum sensing and inhibiting biofilm formation .
Cellular Effects
The effects of 2-tert-Butyl-1,4-benzoquinone on various types of cells and cellular processes are profound. In human monocytic leukemia U937 cells, it has been reported to be strongly cytotoxic . This compound induces apoptosis and inhibits cell proliferation in CML cells . Furthermore, it has been shown to inhibit biofilm formation and virulence factors in Chromobacterium violaceum when combined with zinc oxide nanoparticles . The combination of 2-tert-Butyl-1,4-benzoquinone and zinc oxide nanoparticles significantly improves the efficiency of inhibiting quorum sensing-related virulence factors and biofilm formation .
Molecular Mechanism
At the molecular level, 2-tert-Butyl-1,4-benzoquinone exerts its effects through various mechanisms. It induces apoptosis and inhibits cell proliferation in CML cells by interacting with lysozyme . The compound’s binding interactions with lysozyme are intermediate between BHA and TBHQ . Additionally, 2-tert-Butyl-1,4-benzoquinone acts as a potent quorum sensing inhibitor by binding to CviR and downregulating genes related to the CviI/CviR system in Chromobacterium violaceum . This interruption of the quorum sensing system leads to reduced virulence factors and biofilm formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-tert-Butyl-1,4-benzoquinone have been observed to change over time. The compound is known to be stable under certain conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Studies have shown that 2-tert-Butyl-1,4-benzoquinone induces apoptosis and inhibits cell proliferation in CML cells over time . Additionally, its combination with zinc oxide nanoparticles has been shown to improve the survival rate of Caenorhabditis elegans nematodes by 46.7% .
Dosage Effects in Animal Models
The effects of 2-tert-Butyl-1,4-benzoquinone vary with different dosages in animal models. At high doses, the compound has been shown to induce apoptosis and inhibit cell proliferation in CML cells For example, at very high doses, it has been reported to produce precursors to stomach tumors and cause DNA damage in lab animals . Therefore, careful consideration of dosage is crucial in studies involving this compound.
Metabolic Pathways
2-tert-Butyl-1,4-benzoquinone is involved in various metabolic pathways. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and a major metabolite of butylated hydroxyanisole (BHA) . The compound’s interactions with enzymes and cofactors play a significant role in its metabolic pathways. For instance, it has been shown to induce phase II detoxification enzymes, which accelerate the detoxification of electrophiles and reactive oxygen species (ROS), thereby protecting cells from mutagenesis and neoplasia .
Transport and Distribution
The transport and distribution of 2-tert-Butyl-1,4-benzoquinone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported and distributed within cells, where it exerts its cytotoxic effects . Additionally, its combination with zinc oxide nanoparticles has been shown to enhance its transport and distribution, leading to improved inhibition of quorum sensing-related virulence factors and biofilm formation in Chromobacterium violaceum .
Subcellular Localization
The subcellular localization of 2-tert-Butyl-1,4-benzoquinone plays a crucial role in its activity and function. The compound has been shown to localize within specific compartments or organelles, where it interacts with various biomolecules . For example, its binding interactions with lysozyme are intermediate between BHA and TBHQ, suggesting that its subcellular localization influences its binding affinity . Additionally, the compound’s ability to induce apoptosis and inhibit cell proliferation in CML cells is likely influenced by its subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: 2-Tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butylphenol using titanium superoxide as a catalyst and aqueous 30% hydrogen peroxide as the oxidizing agent . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure efficient oxidation.
Industrial Production Methods: In industrial settings, the production of 2-tert-butyl-1,4-benzoquinone may involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
反応の種類:
酸化: 2-tert-ブチル-1,4-ベンゾキノン自体は酸化生成物ですが、特定の条件下ではさらに酸化反応を起こす可能性があります。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、2-tert-ブチルヒドロキノンに還元できます。
置換: これは、キノン環が求核攻撃を受ける置換反応に参加することができ、さまざまな置換誘導体の生成につながります。
一般的な試薬と条件:
酸化: 過酸化水素、過酸化チタン。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: アミンやチオールなどの求核剤を塩基性条件下で。
生成される主な生成物:
酸化: さらに酸化されたキノン誘導体。
還元: 2-tert-ブチルヒドロキノン。
置換: 使用する求核剤に応じて、置換されたキノン誘導体。
4. 科学研究への応用
化学: 2-tert-ブチル-1,4-ベンゾキノンは、アザトリオキサシクルレンなど、複雑な有機分子の合成における中間体として使用されます . その反応性により、有機合成において貴重な化合物となっています。
生物学および医学: この化合物は、ヒト単球性白血病U937細胞など、さまざまな癌細胞株に対する細胞毒性効果について研究されてきました . これはアポトーシスを誘導し、細胞増殖を阻害するため、癌研究の潜在的な候補となっています。
工業: 食品産業では、2-tert-ブチル-1,4-ベンゾキノンは、一般的な食品添加物であるブチル化ヒドロキシアニソールの代謝物です。 また、ブチル化ヒドロキシアニソールを含むポリ乳酸フィルムの劣化にも関与しています .
類似化合物との比較
- 2,6-Di-tert-butyl-1,4-benzoquinone
- 3,5-Di-tert-butyl-o-benzoquinone
- Tetrachloro-1,4-benzoquinone
- Methyl-p-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- 2,6-Dimethoxy-1,4-benzoquinone
Comparison: 2-Tert-butyl-1,4-benzoquinone is unique due to its specific tert-butyl substitution, which influences its reactivity and biological activity. Compared to other benzoquinone derivatives, it has a distinct cytotoxic profile and is particularly effective in inducing apoptosis in cancer cells . Its ability to inhibit quorum sensing and biofilm formation also sets it apart from other similar compounds .
特性
IUPAC Name |
2-tert-butylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCTVAJNFXYWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189593 | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3602-55-9 | |
| Record name | tert-Butyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyl-1,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

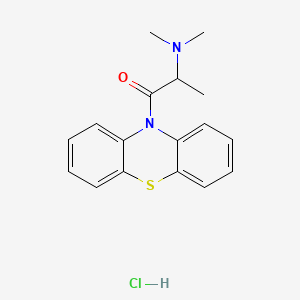
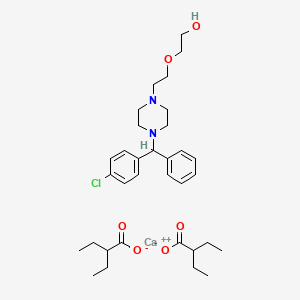

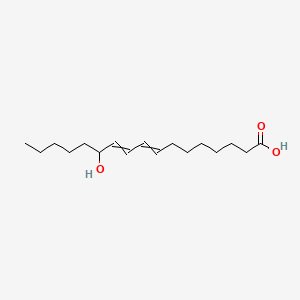
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)

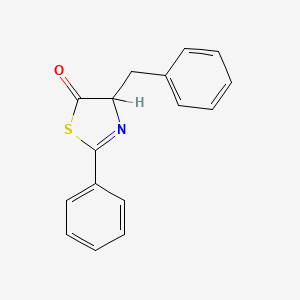
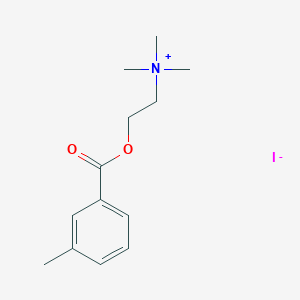
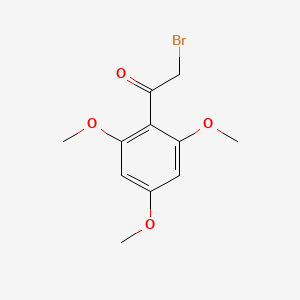
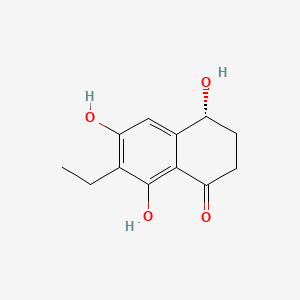
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)
